2-(2-Methoxy-phenoxymethyl)-1-propyl-1H-benzoimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

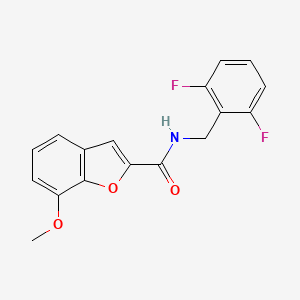

2-(2-Methoxy-phenoxymethyl)-1-propyl-1H-benzoimidazole, also known as Praziquantel, is a drug used to treat parasitic infections in both humans and animals. It is widely used to treat schistosomiasis, a disease caused by a parasitic worm that affects millions of people worldwide. This drug works by disrupting the parasite's ability to maintain its integrity and causing it to disintegrate.

Scientific Research Applications

Antifungal Activity

The antifungal properties of alkylated phenol and methoxytoluene derivatives, including compounds structurally related to 2-(2-Methoxy-phenoxymethyl)-1-propyl-1H-benzoimidazole, have been explored. These compounds, when oxidized to the corresponding 1,4-benzoquinones, demonstrate potent antifungal activity. Notably, some derivatives have shown greater efficacy than ketoconazole, a commercially available antifungal agent, against various soil fungi, highlighting their potential as antifungal agents (Bernini et al., 2006).

Antimicrobial Activity

The synthesis of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives, including 2-(Phenoxymethyl)-1H-benzimidazole, has been explored for antimicrobial properties. These derivatives have shown significant activity against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, and fungi including Candida albicans and Aspergillus flavus. This highlights the compound's potential in developing new antimicrobial agents (Salahuddin et al., 2017).

Luminescent Materials

Research into benzimidazole-based ligands, including those related to this compound, has led to the development of luminescent materials. For instance, the transformation of a luminescent benzimidazole-based Yb3 cluster into a one-dimensional coordination polymer has been studied, which is important for the development of new luminescent materials with potential applications in sensing, imaging, and optoelectronic devices (Yang et al., 2010).

Chemosensors for Metal Ions

Compounds based on 2-benzimidazole, such as 2-Formyl-4-methyl-6-(2-benzoimidazolyliminomethyl)phenol, have been developed as chemosensors for the selective detection of metal ions, specifically Zn2+. These sensors exhibit significant fluorescence enhancement upon binding with Zn2+, demonstrating their potential as selective and sensitive tools for metal ion detection in environmental and biological samples (Dey et al., 2016).

Vasodilating Activity

The vasodilating effects of 2-(substituted phenyl)-1H-benzimidazole derivatives on isolated rat aortic rings have been investigated, with certain derivatives showing potent vasorelaxant properties. This research suggests the potential of these compounds in developing treatments for vascular diseases and hypertension (Estrada-Soto et al., 2006).

properties

IUPAC Name |

2-[(2-methoxyphenoxy)methyl]-1-propylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-3-12-20-15-9-5-4-8-14(15)19-18(20)13-22-17-11-7-6-10-16(17)21-2/h4-11H,3,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBHUEXHIXASTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326367 |

Source

|

| Record name | 2-[(2-methoxyphenoxy)methyl]-1-propylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640969 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

612049-72-6 |

Source

|

| Record name | 2-[(2-methoxyphenoxy)methyl]-1-propylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,3-Thiazol-2-yloxy)-1-azabicyclo[2.2.2]octane](/img/structure/B2688602.png)

![N-1,3-benzodioxol-5-yl-2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2688603.png)

![N-(benzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2688604.png)

![2-Chloro-N-[[3-(2-morpholin-4-ylethoxy)phenyl]methyl]propanamide](/img/structure/B2688605.png)

![4-Methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2688618.png)

![4-methyl-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2688619.png)